![molecular formula C15H14FN5O B3836978 2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol](/img/structure/B3836978.png)
2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol
Descripción general
Descripción
2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the pyrimidine-based kinase inhibitor family and has been shown to have significant activity against a variety of cancer cell lines.
Mecanismo De Acción
The mechanism of action of 2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol is believed to involve the inhibition of several key kinases that are involved in cancer cell proliferation. This compound has been shown to bind to the ATP-binding site of these kinases, thereby preventing their activity. In addition, it has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol are primarily related to its inhibition of kinase activity. This compound has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation, including FLT3, c-KIT, and PDGFR. In addition, it has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol in lab experiments include its high yield synthesis, its significant activity against a variety of cancer cell lines, and its well-understood mechanism of action. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its safety profile.
Direcciones Futuras
There are several future directions for research involving 2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol. One area of focus could be the development of more potent and selective kinase inhibitors based on this compound. Additionally, further research could be conducted to better understand the safety profile of this compound and its potential as a therapeutic agent for cancer. Finally, research could be conducted to explore the potential of this compound as a treatment for other diseases beyond cancer.
Aplicaciones Científicas De Investigación
The scientific research application of 2-({5-fluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-4-pyrimidinyl}amino)ethanol is primarily focused on its potential as an anti-cancer agent. It has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation, including FLT3, c-KIT, and PDGFR. This compound has demonstrated significant activity against a variety of cancer cell lines, including leukemia, breast cancer, and lung cancer.
Propiedades
IUPAC Name |
2-[[5-fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-13-10-18-14(20-15(13)17-7-9-22)11-2-4-12(5-3-11)21-8-1-6-19-21/h1-6,8,10,22H,7,9H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRSVGBZZGGMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NC=C(C(=N3)NCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-Fluoro-2-(4-pyrazol-1-ylphenyl)pyrimidin-4-yl]amino]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [4-(2-ethoxyphenyl)-1-piperazinyl]acetate](/img/structure/B3836896.png)
![2-[(2-morpholin-4-yl-2-pyridin-2-ylethyl)amino]-N-pyrazin-2-ylacetamide](/img/structure/B3836899.png)

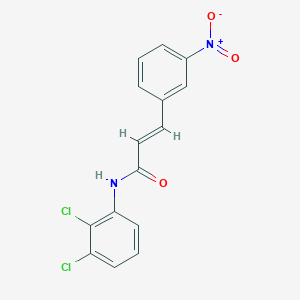
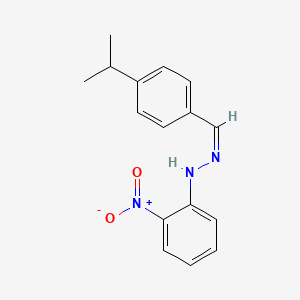
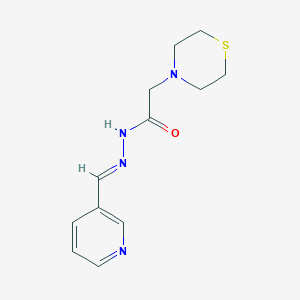
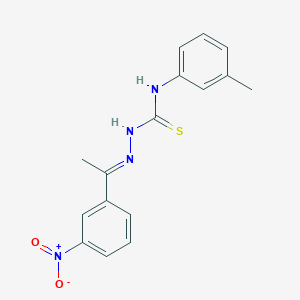
![3-{[(2,4-dichlorophenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3836928.png)
![4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B3836931.png)
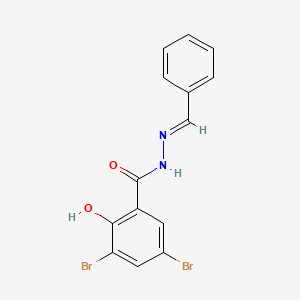
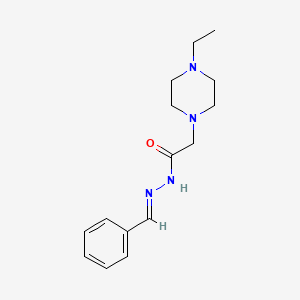

![1-(3-methoxyphenyl)ethanone [1-(3-methoxyphenyl)ethylidene]hydrazone](/img/structure/B3836964.png)
